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molecular formula C4H5N3O2 B044468 3-Aminopyrazole-4-carboxylic acid CAS No. 41680-34-6

3-Aminopyrazole-4-carboxylic acid

Cat. No. B044468
M. Wt: 127.1 g/mol
InChI Key: KMRVTZLKQPFHFS-UHFFFAOYSA-N
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Patent
US09255110B2

Procedure details

A suspension of 5-amino-1H-pyrazole-4-carboxylic acid (271 mg, 2.1 mmol) and 1,1,3,3-tetraethoxy-2-methyl-propane (prepared accordingly to the procedure described in JACS126(7), 2004, 2194) (0.5 g, 2.1 mmol) in an aqueous solution of hydrochloric acid (6 M, 1.3 mL) was heated at 95° C. in a sealed tube. The solid material completely dissolved when the temperature reached 82° C. and then a solid precipitate crushed out of solution, stirring was continued for 5 minutes. The resulting mixture was cooled to room temperature and the solid was collected by filtration, rinsed with water and dried in vacuum oven to afford 305.1 mg (81% yield) of 6-methyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Quantity
271 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:6][N:5]=[CH:4][C:3]=1[C:7]([OH:9])=[O:8].C(O[CH:13](OCC)[CH:14]([CH3:22])[CH:15](OCC)OCC)C.Cl>>[CH3:22][C:14]1[CH:13]=[N:1][C:2]2[N:6]([N:5]=[CH:4][C:3]=2[C:7]([OH:9])=[O:8])[CH:15]=1

Inputs

Step One
Name
Quantity
271 mg
Type
reactant
Smiles
NC1=C(C=NN1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C(OCC)OCC)C)OCC
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared accordingly to the procedure
DISSOLUTION
Type
DISSOLUTION
Details
The solid material completely dissolved when the temperature
CUSTOM
Type
CUSTOM
Details
reached 82° C.
CUSTOM
Type
CUSTOM
Details
a solid precipitate crushed out of solution
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuum oven

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC=1C=NC=2N(C1)N=CC2C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 305.1 mg
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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